molecular formula C17H22N4O4 B2724348 N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1226427-62-8

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Número de catálogo: B2724348
Número CAS: 1226427-62-8
Peso molecular: 346.387
Clave InChI: UQZSTRVFLJGMQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-20-11-14(16(19-20)24-2)17(23)21-7-5-12(6-8-21)15(22)18-10-13-4-3-9-25-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZSTRVFLJGMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O4C_{17}H_{22}N_{4}O_{4} with a molecular weight of 346.4 g/mol. It features a complex structure that includes a furan ring, a pyrazole moiety, and a piperidine backbone, which contribute to its biological activity.

PropertyValue
Common NameN-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
CAS Number1226427-62-8
Molecular FormulaC17H22N4O4
Molecular Weight346.4 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde, often facilitated by bases like sodium hydride in solvents such as tetrahydrofuran (THF). Microwave-assisted synthesis has also been explored to enhance yields and reaction efficiency .

Anticancer Properties

Research indicates that N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide exhibits significant anticancer activity, particularly against cancer cells expressing the epidermal growth factor receptor (EGFR). This suggests potential applications in targeting specific cancer types .

Antimicrobial Activity

The compound has shown promising results as an antibacterial and antifungal agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been tested in animal models for its ability to reduce inflammation markers such as TNF-α and IL-6. A notable study reported an inhibition rate of up to 85% for TNF-α at certain concentrations .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in EGFR-positive cells. The IC50 values were comparable to established EGFR inhibitors, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide demonstrated superior activity against multi-drug resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that pyrazole derivatives, including N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, exhibit significant anticancer properties. Pyrazole-based compounds have been identified as potent kinase inhibitors, which are crucial in treating various cancers such as lymphoma, breast cancer, and melanoma .

Case Study:
A study evaluated several pyrazole derivatives as kinase inhibitors and found that modifications to the pyrazole structure could enhance potency and selectivity against specific kinases . The compound may serve as a scaffold for developing new anticancer agents targeting these pathways.

Antimicrobial Properties

N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has shown promise as an antimicrobial agent. Its structural components allow for interaction with microbial enzymes or receptors, potentially disrupting their function .

Research Findings:
Studies have demonstrated that similar pyrazole derivatives possess antifungal and antibacterial activities, suggesting that this compound could be explored further in the development of new antimicrobial therapies .

Potential Industrial Applications

Beyond its biological applications, this compound may also find utility in various industrial sectors:

Material Science

The unique properties of N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide make it suitable for developing advanced materials such as polymers and coatings. Its ability to form stable bonds can be leveraged to create materials with desirable mechanical and thermal properties.

Drug Development

Given its potential as a bioactive molecule, this compound is being investigated for its application in drug development targeting specific enzymes or receptors involved in diseases beyond cancer, including inflammatory and neurodegenerative disorders .

Comparative Analysis of Related Compounds

To better understand the unique aspects of N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, a comparative analysis with related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
4-amino-N-(furan-2-ylmethyl)-1-methylpyrazoleContains an amino groupExhibits different biological activity due to amino substitution
N-(5-nitrofuran-2-ylmethyl)-pyrazole derivativesIncorporates nitro groupsEnhanced reactivity and potential for different pharmacological profiles
N-(furan-3-carbaldehyde)-pyrazole derivativesFeatures an aldehydeAlters solubility and reactivity significantly

This table highlights how variations in functional groups can influence the biological activity and application potential of pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., pyrazole-piperidine carboxamides) typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate with DMF-DMA) to form the pyrazole core .
  • Step 2 : Coupling of the pyrazole carbonyl group to a piperidine moiety via amidation or acyl chloride intermediates .
  • Step 3 : Functionalization of the furan-2-ylmethyl group using nucleophilic substitution or reductive amination .
  • Characterization : Validate purity via HPLC (≥98%) and confirm structure using 1H NMR^1 \text{H NMR} and 13C NMR^13 \text{C NMR}. For example, piperidine protons typically appear at δ 1.68–1.73 ppm (m, 4H) and carbonyl carbons at ~170 ppm .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Assign peaks using 1H^1 \text{H}-1H^1 \text{H} COSY and HSQC to resolve overlapping signals (e.g., piperidine and furan protons) .
  • HPLC : Ensure ≥98% purity with a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural validation?

Methodological Answer: Conflicting spectral data (e.g., unexpected coupling constants or shifts) may arise from conformational flexibility or impurities. Strategies include:

  • Repeat Synthesis : Verify reproducibility under inert conditions (e.g., argon) to exclude oxidation artifacts .
  • Computational Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for similar piperidine-carboxamides .

Q. What methodological approaches address poor solubility in biological assays?

Methodological Answer: Poor aqueous solubility is common in lipophilic carboxamides. Mitigation strategies:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Salt Formation : Synthesize hydrochloride salts (e.g., recrystallize from MeOH/EtOAc) to improve hydrophilicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. How to optimize bioactivity through substituent modifications?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

  • Substituent Screening : Replace the 3-methoxy group with electron-withdrawing groups (e.g., CF3_3) to modulate receptor binding .
  • Piperidine Modifications : Introduce sp3^3-hybridized substituents (e.g., fluoro or hydroxy groups) to enhance metabolic stability .
  • In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase domains) .

Q. How to design stability studies for long-term storage?

Methodological Answer: Assess degradation under stress conditions:

  • Thermal Stability : Incubate at 40°C for 4 weeks and monitor decomposition via HPLC .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products .
  • Humidity Testing : Store at 75% relative humidity; hydrolytic degradation can be quantified using LC-MS .

Q. Data Analysis & Experimental Design

Q. How to statistically validate biological assay results for this compound?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals .
  • Replicate Design : Perform triplicate experiments with independent synthetic batches to exclude batch-specific variability .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

Q. What computational tools are recommended for modeling interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding using GROMACS with CHARMM36 force fields .
  • QM/MM Calculations : Combine Gaussian (DFT) and AMBER for electronic structure analysis of active site interactions .
  • ADMET Prediction : Use SwissADME or pkCSM to forecast pharmacokinetic properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.